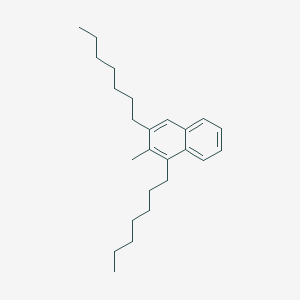
1,3-Diheptyl-2-methylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diheptyl-2-methylnaphthalene is a derivative of naphthalene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two heptyl groups attached to the first and third positions of the naphthalene ring, and a methyl group at the second position. Naphthalene derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Diheptyl-2-methylnaphthalene typically involves Friedel-Crafts alkylation reactions. In this process, naphthalene is reacted with heptyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the reaction rate and prevent side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and solvent-free conditions can enhance the efficiency and yield of the product . Additionally, the purification of the compound involves distillation and recrystallization techniques to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Diheptyl-2-methylnaphthalene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and oxygen under acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: Naphthoquinones and carboxylic acids.
Reduction: Dihydronaphthalene derivatives.
Substitution: Nitro-naphthalene and sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Diheptyl-2-methylnaphthalene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,3-Diheptyl-2-methylnaphthalene involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death . Additionally, it can generate reactive oxygen species (ROS) through redox cycling, causing oxidative stress and damage to cellular structures .
Vergleich Mit ähnlichen Verbindungen
Naphthalene: The parent compound, known for its use in mothballs and as a precursor to other chemicals.
1-Methylnaphthalene: A derivative with a single methyl group, used in fuel research.
2-Methylnaphthalene: Similar to 1-methylnaphthalene but with the methyl group at a different position, studied for its environmental impact.
Uniqueness: 1,3-Diheptyl-2-methylnaphthalene is unique due to the presence of two long heptyl chains, which significantly alter its physical and chemical properties compared to other naphthalene derivatives. These modifications can enhance its solubility in non-polar solvents and its interaction with biological membranes, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
106564-13-0 |
|---|---|
Molekularformel |
C25H38 |
Molekulargewicht |
338.6 g/mol |
IUPAC-Name |
1,3-diheptyl-2-methylnaphthalene |
InChI |
InChI=1S/C25H38/c1-4-6-8-10-12-16-22-20-23-17-14-15-19-25(23)24(21(22)3)18-13-11-9-7-5-2/h14-15,17,19-20H,4-13,16,18H2,1-3H3 |
InChI-Schlüssel |
CIWVLOZRVAFZCU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1=CC2=CC=CC=C2C(=C1C)CCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



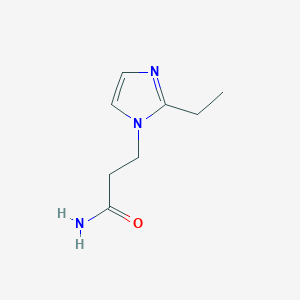
![N-[Cyclohexyl(phenyl)methyl]-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide](/img/structure/B14321020.png)
![3-Phenyl-3-[(propan-2-yl)oxy]propane-1,2-diol](/img/structure/B14321024.png)
![[4-(4-Methoxyphenyl)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1,2-oxazol-5-yl]acetic acid](/img/structure/B14321031.png)
![6-[(5,7-Disulfonaphthalen-2-yl)carbamoylamino]naphthalene-1,3-disulfonic acid](/img/structure/B14321042.png)
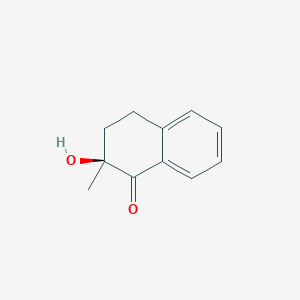

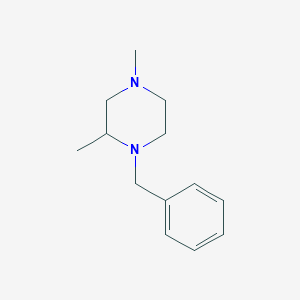
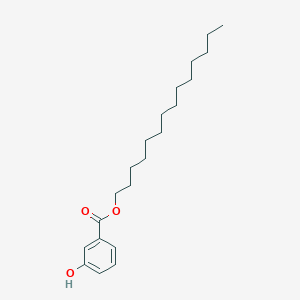


![3-Methyl-6-(4-nitrophenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole](/img/structure/B14321087.png)
![3,3,7-Trimethyl-3H,7H-[1,2,4,5]tetrathiepino[6,7-c]pyrazole](/img/structure/B14321095.png)
